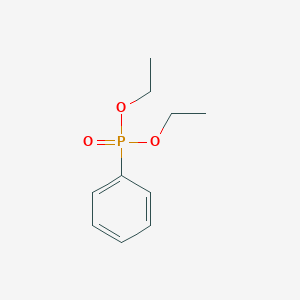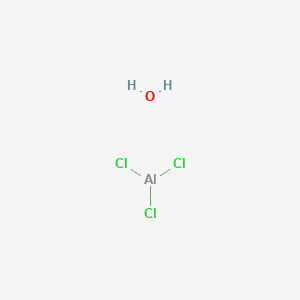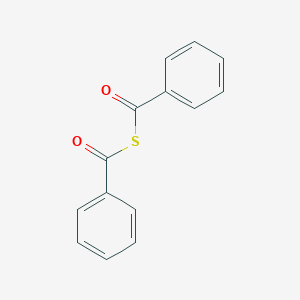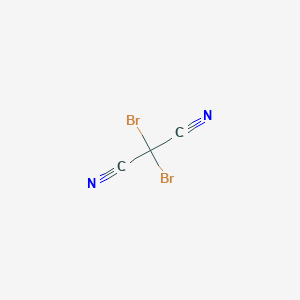
3,4-Dimethyl-3,4-diphenylhexane
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 3,4-Dimethyl-3,4-diphenylhexane often involves multi-step organic reactions. For instance, the preparation of 1,3-Bis(4-aminobutyl)-1,3-dimethyl-1,3-diphenyl disiloxane involves the reduction of a cyanopropyl precursor, which is a hydrolysate of chloro(3-cyanopropyl)methylphenylsilane . This suggests that the synthesis of 3,4-Dimethyl-3,4-diphenylhexane could also involve a series of functional group transformations and protective group strategies.
Molecular Structure Analysis
The molecular structure of compounds with dimethyl and diphenyl groups can be quite complex. For example, the crystal and molecular structure of a related compound, 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene, has been determined by X-ray diffraction, revealing an exact C2 symmetry and a central S–C bond . This indicates that the molecular structure of 3,4-Dimethyl-3,4-diphenylhexane would also likely be symmetrical and could be elucidated using similar techniques.
Chemical Reactions Analysis
The chemical reactions involving dimethyl and diphenyl compounds can be quite diverse. For example, the photodissociation of 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline involves the cleavage of a C-Si bond upon irradiation . This suggests that 3,4-Dimethyl-3,4-diphenylhexane could also undergo interesting photochemical reactions, potentially leading to radical species or bond cleavage.
Physical and Chemical Properties Analysis
The physical and chemical properties of dimethyl and diphenyl compounds are influenced by their molecular structure. For instance, the oxidation of 2,2,3,3-tetramethyl-1,4-diphenyl-5,6-dithiabicyclo[2.1.1]hexane leads to various oxidation products, indicating the importance of 1,3-transannular interactions in the 1,3-dithietane part . This suggests that the physical and chemical properties of 3,4-Dimethyl-3,4-diphenylhexane would be similarly influenced by its molecular structure and could be studied through oxidation reactions or other chemical transformations.
Applications De Recherche Scientifique
Electrosynthesis Applications
Electrosynthesis of 3,4-diphenylhexane-3,4-diol involves the reduction of propiophenone in dimethylformamide, using diaphragmless galvanostatic electrolysis. This process has been optimized to yield a mixture of meso/dl-isomers with an overall yield of 76% (Lyalin, Kashparov, & Petrosyan, 2006).
Conformational Analysis
Research on the 2,5-dimethyl-2,5-dimethoxy-3,4-diphenylhexanes has determined the relative free energies of various conformations, observing both hindered and free rotation about bonds and assigning proton resonance signals to specific conformations (Brownstein, 1961).
Molecular Structure Studies
The crystal and molecular structure of 3,4-dimethyl-2,5-diphenyl-3,4-dihydro-3a-thia-1,3,4,6-tetraazapentalene has been analyzed using X-ray methods. This study provides insights into the lengths and angles of bonds within such molecules, contributing to our understanding of their structural properties (Iwasaki & Akiba, 1984).
Reactivity and Interaction Studies
Investigations into the [4 + 2] P–P bonded dimer of 3,4-dimethyl-2H-phosphole have revealed its ability to act as a generator of monomeric 3,4-dimethyl-2H-phosphole at around 100 °C, and its reactivity in [4 + 2] and [2 + 4] cycloadducts with diphenylacetylene and 2,3-dimethylbutadiene (Lauzon et al., 1982).
Rotational Isomerism
Studies on 3,4-dimethyl-3,4-dinitrohexane have revealed its existence in different conformations, such as the gauche conformation in the solid state and a mixture of gauche and trans rotamers in solution. This research contributes to the understanding of isomerism and molecular dynamics in different states (Tan, Chia, & Huang, 1987).
Photochemistry Studies
The photochemistry of 3,4-dimethyl-1,1-diphenylsilacyclopent-3-ene, a potential precursor to diphenylsilylene, has been studied, contributing to our understanding of the reactivity of transient vinylsilirane and its photochemical properties (Leigh, Huck, Held, & Harrington, 2007).
Safety And Hazards
The safety data sheet for 3,4-Dimethyl-3,4-diphenylhexane indicates that it may be a flammable substance and may form explosive mixtures with air . It also suggests that the vapors may travel to the source of ignition and flash back, and the containers may explode when heated . Thermal decomposition can lead to the release of irritating gases and vapors .
Propriétés
IUPAC Name |
(3,4-dimethyl-4-phenylhexan-3-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26/c1-5-19(3,17-13-9-7-10-14-17)20(4,6-2)18-15-11-8-12-16-18/h7-16H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJUBZMZVKITBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)C(C)(CC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30884456 | |
| Record name | Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dimethyl-3,4-diphenylhexane | |
CAS RN |
10192-93-5 | |
| Record name | 3,4-Dimethyl-3,4-diphenylhexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10192-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010192935 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzene, 1,1'-(1,2-diethyl-1,2-dimethyl-1,2-ethanediyl)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(1,2-diethyl-1,2-dimethylethylene)bisbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.419 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



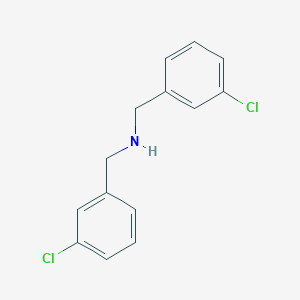
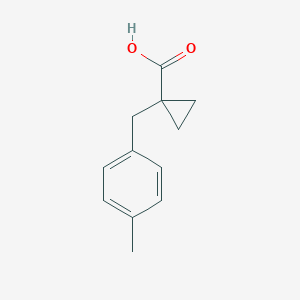
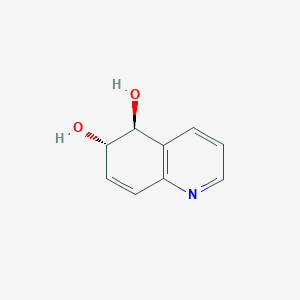
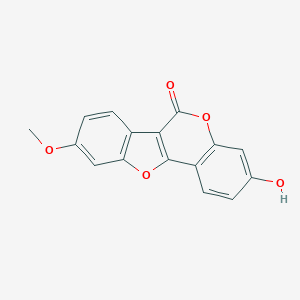
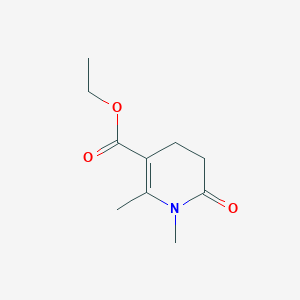
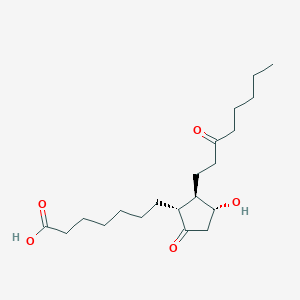
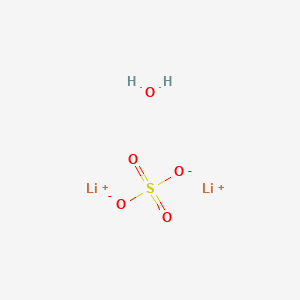

![6-Methyl-2,3-dihydropyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B156313.png)
